molecular formula C21H20O4 B5073922 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B5073922
M. Wt: 336.4 g/mol
InChI Key: JVFQIYNBJNYETC-UHFFFAOYSA-N
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Description

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a phenyl group at the 4-position and a 3,3-dimethyl-2-oxobutoxy group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

    Substitution at the 4-Position: The phenyl group is introduced at the 4-position of the chromen-2-one core using a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 7-(3,3-dimethyl-2-oxobutoxy) Group: The final step involves the introduction of the 7-(3,3-dimethyl-2-oxobutoxy) group through an esterification reaction. This can be achieved by reacting the chromen-2-one derivative with 3,3-dimethyl-2-oxobutyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scalability: Ensuring that the synthesis can be scaled up without compromising the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Formation of halogenated or nitrated chromen-2-one derivatives.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticoagulant effects.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one

Uniqueness

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound classified within the chromen-2-one family. This compound features a complex structure characterized by a chromen-2-one core, a phenyl group at the 4-position, and a 3,3-dimethyl-2-oxobutoxy substituent at the 7-position. Its synthesis typically involves multiple steps, including condensation reactions and esterification, which yield a compound with potential biological activities worth exploring.

Antimicrobial Activity

The antimicrobial potential of chromenone derivatives has also been documented. For example:

  • Compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating their capability to inhibit bacterial growth effectively .

The biological activity of this compound may involve interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The compound could interact with receptors that regulate cell proliferation and apoptosis.
  • Signaling Pathways : It may modulate key signaling pathways associated with inflammation and cancer development.

In Vitro Studies

In vitro studies utilizing the MTT assay have been crucial in assessing the antiproliferative effects of similar compounds on cancer cell lines. These studies often report IC50 values that help gauge the potency of the compound .

CompoundCell LineIC50 (μM)Mechanism
Chromene Derivative AA5498.80Induces apoptosis
Chromene Derivative BMCF732.4Cell cycle arrest
7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-coumarinNIH/3T3>50Low cytotoxicity

Comparative Analysis

A comparative analysis of similar compounds reveals that structural modifications can significantly influence biological activity:

Compound NameStructure VariationActivity TypeIC50 Range (μM)
7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-coumarinMethyl Group at 4-positionAnticancer27.89 - 74.28
7-(3,3-dimethyl-2-oxobutoxy)-4-bromo-coumarinBromo Group at 4-positionAnticancer8.67 - 11.62

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-21(2,3)19(22)13-24-15-9-10-16-17(14-7-5-4-6-8-14)12-20(23)25-18(16)11-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQIYNBJNYETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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